2-Amino-4-methyl-6-nitrobenzoic acid
Description
2-Amino-4-methyl-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at positions 2, 4, and 6, respectively. These compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional properties .
Properties
CAS No. |
100093-07-0 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-4-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
DAAMDPIOKBBUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |
Synonyms |
Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Nitro-Substituted Benzoic Acid Derivatives
Key Observations:
- Substituent Effects on Melting Points: The presence of nitro groups at meta or para positions (e.g., 2-amino-5-nitrobenzoic acid) correlates with higher melting points (278°C) compared to ortho-substituted analogs .
Functional Group Analogs
Chloro-Substituted Benzoic Acids
- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Exhibits a melting point of 210–215°C, lower than nitro-substituted analogs, likely due to reduced polarity .
- 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Structural similarity to nitro derivatives but with altered electronic properties, influencing solubility and biological activity .
Multi-Nitro Derivatives
Preparation Methods
Reaction Scheme
-
Methyl introduction : 4-Methylbenzoic acid → Nitration → 4-Methyl-6-nitrobenzoic acid.
-
Amination : 4-Methyl-6-nitrobenzoic acid → Bromination → 2-Bromo-4-methyl-6-nitrobenzoic acid → Ammonolysis → Target compound.
Key Steps and Conditions
-
Nitration :
-
Bromination :
-
Amination :
Overall Yield and Purity
Advantages and Limitations
-
Advantages : High regioselectivity in nitration; avoids amino group protection.
-
Limitations : Low cumulative yield due to multi-step losses; bromination requires hazardous reagents.
Method 2: Direct Amination of Pre-nitrated Intermediate
Reaction Scheme
-
Nitration : 2-Amino-4-methylbenzoic acid → Nitration → 2-Amino-4-methyl-6-nitrobenzoic acid.
Key Steps and Conditions
Overall Yield and Purity
Advantages and Limitations
-
Advantages : Fewer steps; avoids bromination.
-
Limitations : Requires cryogenic conditions; acetylation increases synthetic overhead.
Method 3: Reductive Amination Pathway
Reaction Scheme
-
Nitro precursor synthesis : 2-Nitro-4-methylbenzoic acid → Nitration → 2-Nitro-4-methyl-6-nitrobenzoic acid.
-
Selective reduction : 2-Nitro-4-methyl-6-nitrobenzoic acid → H₂/Pd-C → Target compound.
Key Steps and Conditions
Overall Yield and Purity
Advantages and Limitations
-
Advantages : Single-step reduction; no halogenation.
-
Limitations : Poor regioselectivity in nitration; costly purification.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Cumulative Yield | 34% | 54% | 33% |
| Purity | >95% | 97% | 91% |
| Hazardous Reagents | Br₂, FeBr₃ | HNO₃, H₂SO₄ | HNO₃, H₂SO₄ |
| Key Advantage | No protection | Fewer steps | No halogenation |
| Key Limitation | Low yield | Cryogenic step | Isomer separation |
Industrial-Scale Considerations
For large-scale production, Method 2 is preferred due to its balance of yield and step economy. Critical optimizations include:
-
Continuous-flow nitration : Reduces exothermic risks; improves temperature control.
-
Catalyst recycling : Pd-C recovery systems cut costs in reductive steps.
-
Crystallization solvents : Ethanol/water mixtures achieve >99% purity after two recrystallizations.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis show promise for improving regioselectivity:
Q & A
Q. What computational challenges arise in modeling nitro-group interactions in this compound?
- Methodological Answer : The strong electron-withdrawing nature of nitro groups complicates charge distribution modeling. Use:
- Polarizable Continuum Models (PCM) : Account for solvent effects.
- Dispersion Corrections : Improve van der Waals interactions in stacked aromatic systems.
- Multireference Methods : Address excited-state behavior in nitro-to-amine reduction pathways .
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